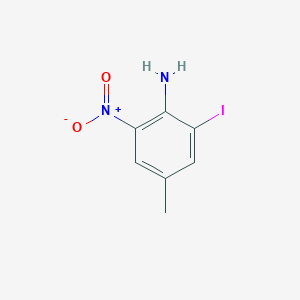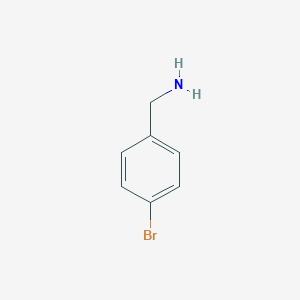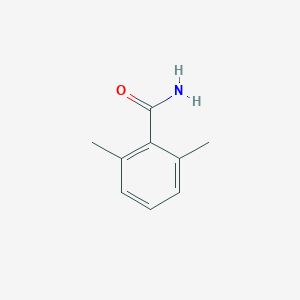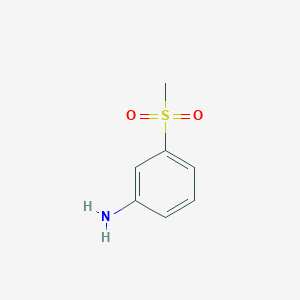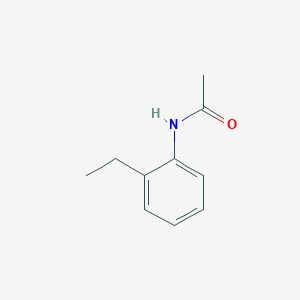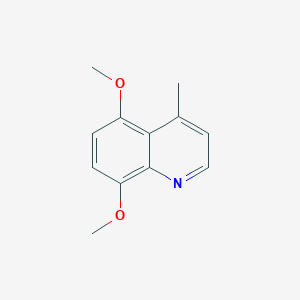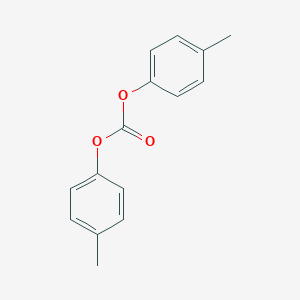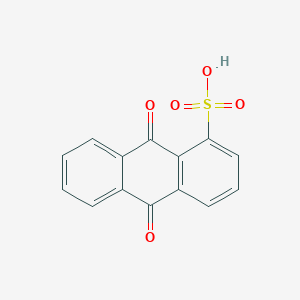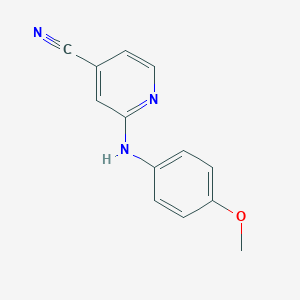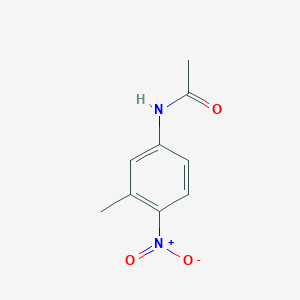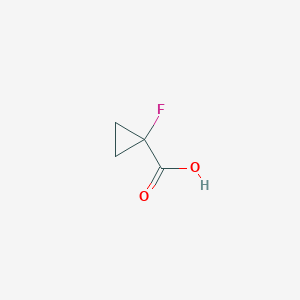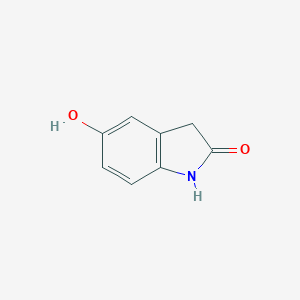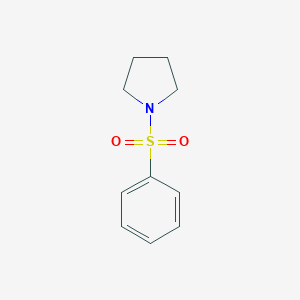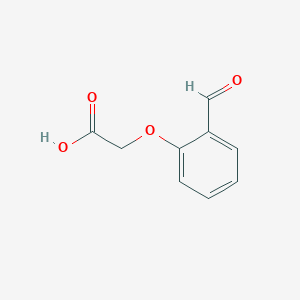
2-ホルミルフェノキシ酢酸
概要
説明
2-(2-ホルミルフェノキシ)酢酸は、2-カルボキシメトキシベンズアルデヒドとしても知られており、分子式C9H8O4の有機化合物です。これは、フェノキシ酢酸部分にホルミル基が結合していることを特徴としています。
2. 製法
合成経路と反応条件: 2-(2-ホルミルフェノキシ)酢酸は、サリチルアルデヒドとクロロ酢酸を塩基の存在下で縮合させることで合成できます。反応は一般的に以下の手順で進行します。
- サリチルアルデヒドをアセトニトリルなどの適切な溶媒に溶解する。
- 溶液にクロロ酢酸と水酸化ナトリウムなどの塩基を加える。
- 混合物を数時間還流条件下で加熱する。
- 反応が完了したら、混合物を冷却し、酸性化して生成物を沈殿させる。
- 生成物をろ過して再結晶により精製する .
工業生産方法: 2-(2-ホルミルフェノキシ)酢酸の工業生産は、同様の合成経路に従いますが、より大規模で行われます。 連続フロー反応器と自動化システムの使用により、生産プロセスの効率と収率を向上させることができます .
科学的研究の応用
2-(2-Formylphenoxy)acetic acid has several scientific research applications:
作用機序
2-(2-ホルミルフェノキシ)酢酸の作用機序は、さまざまな分子標的や経路との相互作用を含みます。たとえば、配位化学においてリガンドとして使用する場合、金属イオンと錯体を形成して、その電子特性と磁気特性に影響を与えることができます。 生物系では、その誘導体は細胞標的と相互作用して、抗菌効果や抗がん効果をもたらす可能性があります .
類似の化合物:
- 2-(4-ホルミルフェノキシ)酢酸
- 2-(2-メトキシフェノキシ)酢酸
- 2-(2-クロロフェノキシ)酢酸
比較:
2-(4-ホルミルフェノキシ)酢酸: 類似の構造ですが、ホルミル基がパラ位にあるため、反応性と特性が異なります。
2-(2-メトキシフェノキシ)酢酸: ホルミル基の代わりにメトキシ基が含まれており、その化学的挙動と用途に影響を与えます。
2-(2-クロロフェノキシ)酢酸:
2-(2-ホルミルフェノキシ)酢酸は、ホルミル基とフェノキシ酢酸部分の独自の組み合わせにより、研究や産業におけるさまざまな用途に適した多様な化合物です。
準備方法
Synthetic Routes and Reaction Conditions: 2-(2-Formylphenoxy)acetic acid can be synthesized through the condensation of salicylaldehyde with chloroacetic acid in the presence of a base. The reaction typically involves the following steps:
- Dissolve salicylaldehyde in a suitable solvent such as acetonitrile.
- Add chloroacetic acid and a base, such as sodium hydroxide, to the solution.
- Heat the mixture under reflux conditions for several hours.
- After completion of the reaction, cool the mixture and acidify it to precipitate the product.
- Filter and purify the product by recrystallization .
Industrial Production Methods: Industrial production of 2-(2-formylphenoxy)acetic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
化学反応の分析
反応の種類: 2-(2-ホルミルフェノキシ)酢酸は、以下を含むさまざまな化学反応を起こします。
酸化: ホルミル基は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用してカルボン酸に酸化することができます。
還元: ホルミル基は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用してヒドロキシル基に還元することができます。
一般的な試薬と条件:
酸化: アルカリ性媒体中の過マンガン酸カリウム。
還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。
置換: 硝酸と硫酸の混合物によるニトロ化.
主要な生成物:
酸化: 2-(2-カルボキシフェノキシ)酢酸。
還元: 2-(2-ヒドロキシフェノキシ)酢酸。
4. 科学研究への応用
2-(2-ホルミルフェノキシ)酢酸は、いくつかの科学研究に応用されています。
類似化合物との比較
- 2-(4-Formylphenoxy)acetic acid
- 2-(2-Methoxyphenoxy)acetic acid
- 2-(2-Chlorophenoxy)acetic acid
Comparison:
2-(4-Formylphenoxy)acetic acid: Similar structure but with the formyl group in the para position, leading to different reactivity and properties.
2-(2-Methoxyphenoxy)acetic acid: Contains a methoxy group instead of a formyl group, affecting its chemical behavior and applications.
2-(2-Chlorophenoxy)acetic acid:
2-(2-Formylphenoxy)acetic acid stands out due to its unique combination of a formyl group and a phenoxyacetic acid moiety, making it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
2-(2-formylphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c10-5-7-3-1-2-4-8(7)13-6-9(11)12/h1-5H,6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWMNLAAFDCKMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3064196 | |
| Record name | Acetic acid, (2-formylphenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3064196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6280-80-4 | |
| Record name | (2-Formylphenoxy)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6280-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Formylphenoxyacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006280804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Formylphenoxy)acetic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133590 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-Formylphenoxy)acetic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6140 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, 2-(2-formylphenoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetic acid, (2-formylphenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3064196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-formylphenoxyacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.892 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Formylphenoxyacetic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CC6J4EUV9T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
